molecular formula C7H9ClN2O3 B2691419 3-Methoxy-4-nitroaniline hydrochloride CAS No. 944736-37-2

3-Methoxy-4-nitroaniline hydrochloride

Cat. No.: B2691419
CAS No.: 944736-37-2
M. Wt: 204.61
InChI Key: ZXPPZDYKBVOLNJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitroaniline hydrochloride is an organic compound with the molecular formula C7H8N2O3·HCl It is a derivative of aniline, featuring both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitroaniline hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 3-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Purification: The resulting 3-methoxy-4-nitroaniline is purified through recrystallization.

    Hydrochloride Formation: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products:

    Reduction: 3-Methoxy-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitroaniline hydrochloride depends on its interaction with molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interaction: It can interact with proteins, altering their structure and function, which can lead to various biological effects.

Comparison with Similar Compounds

    4-Nitroaniline: Similar structure but lacks the methoxy group.

    2-Methoxy-4-nitroaniline: Similar but with the methoxy group in a different position.

    3-Methoxy-4-phenylenediamine: The reduced form of 3-Methoxy-4-nitroaniline.

Uniqueness: 3-Methoxy-4-nitroaniline hydrochloride is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-4-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(8)2-3-6(7)9(10)11;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPPZDYKBVOLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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